Hepatoprotective Efficacy: Superior Amelioration of Toxic Hepatitis Parameters by Coptisine vs. Berberine
In a rat model of CCl4-induced acute toxic hepatitis, coptisine bisulfate (1 mg/kg for 7 days) prevented transaminase elevation, keeping ALT/AST within control ranges, while berberine bisulfate at an equivalent dose demonstrated inferior efficacy and did not significantly influence the evolution of toxic hepatitis [1].
| Evidence Dimension | Hepatoprotective efficacy (ALT/AST activity) |
|---|---|
| Target Compound Data | Prevented transaminase increase, De Ritis Ratio maintained at 1.42 (vs. CCl4 control of 1.18) |
| Comparator Or Baseline | Berberine bisulfate at 1 mg/kg for 7 days |
| Quantified Difference | Coptisine prevented ALT/AST elevation, while berberine 'practically did not influence the evolution of experimental toxic hepatitis' [1] |
| Conditions | In vivo rat model; CCl4-induced acute toxic hepatitis; coptisine and berberine administered as bisulfate salts |
Why This Matters
Demonstrates a superior therapeutic index for coptisine in acute liver injury models, guiding selection for hepatoprotective drug discovery and mechanistic studies where berberine fails to show efficacy.
- [1] Peredelcu, R. (2020). The comparative influence of coptisine bisulfate and berberine bisulfate on the evolution of acute toxic hepatitis: experimental study. Cercetare USMF. View Source
